1,1-Cyclohexanediacetic acid monoamide

Description

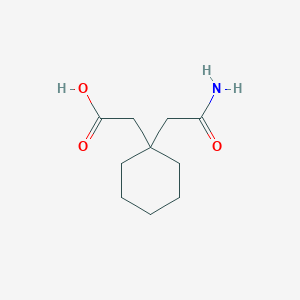

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGSJXLCJRXTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349837 | |

| Record name | 1,1-Cyclohexanediacetic acid monoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99189-60-3 | |

| Record name | 1,1-Cyclohexanediacetic acid monoamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99189-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclohexanediacetic acid monoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-cyclohexanediacetic acid monoamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-CYCLOHEXANEDIACETIC ACID MONOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2L6GJL8MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 1,1-Cyclohexanediacetic Acid Monoamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanediacetic acid monoamide, a key organic intermediate, holds significant importance in the pharmaceutical industry, primarily as a direct precursor in the synthesis of Gabapentin.[1] Gabapentin is a widely used anticonvulsant and analgesic drug.[2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its pivotal role in the production of Gabapentin. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

While this document delves into the chemical characteristics and synthetic applications of this compound, it is important to note that publicly available data on its specific biological activities, mechanism of action, and detailed toxicology are limited. Its primary significance in a drug development context is as a crucial building block for a neurologically active pharmaceutical ingredient.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated resource for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | [3][4] |

| Synonyms | 1-(Carbamoylmethyl)cyclohexaneacetic acid, 3,3-Pentamethyleneglutaramic acid, Gabapentin amide | [5] |

| CAS Number | 99189-60-3 | [3][5][6][7] |

| Molecular Formula | C10H17NO3 | [3][5][6] |

| Molecular Weight | 199.25 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [8][9] |

| Melting Point | 141-146 °C | [10] |

| Solubility | Slightly soluble in water; soluble in ethanol; moderately soluble in methanol and dimethylformamide. | [8][9] |

| pKa (Predicted) | 4.72 ± 0.10 | [8] |

| Storage | Sealed in a dry place at room temperature. | [8] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its subsequent conversion to Gabapentin. These protocols are a consolidation of procedures described in various patents and chemical literature.

Synthesis of this compound from 1,1-Cyclohexanediacetic Anhydride

This process involves the amination of 1,1-Cyclohexanediacetic anhydride with aqueous ammonia.[11][12]

Materials:

-

1,1-Cyclohexanediacetic anhydride

-

Aqueous ammonia (25-35% concentration)

-

Sulfuric acid (30-70% aqueous solution) or Hydrochloric acid

-

Acetonitrile (for purification)

-

Deionized water

Procedure:

-

Amination: In a reaction vessel, 1,1-Cyclohexanediacetic anhydride is reacted with an aqueous ammonia solution. The molar ratio of aqueous ammonia to the anhydride should be between 5:1 and 10:1. The reaction temperature is maintained below 20°C.[11][12] The reaction is typically carried out for 2 to 5 hours.[13]

-

Neutralization and Precipitation: The reaction mixture is then neutralized with an aqueous solution of sulfuric or hydrochloric acid until a slightly acidic pH is achieved. This results in the precipitation of crude this compound.[11]

-

Filtration: The precipitated solid is collected by filtration.

-

Purification: The crude product is purified by crystallization from a suitable solvent, such as acetonitrile, to yield pure this compound.[11]

Synthesis of Gabapentin via Hofmann Rearrangement of this compound

This synthetic route transforms the monoamide into Gabapentin through a Hofmann rearrangement.[2]

Materials:

-

This compound

-

Sodium hydroxide

-

Bromine or Sodium hypobromite solution (prepared in situ)

-

Hydrochloric acid

-

Ethanol (for extraction)

Procedure:

-

Preparation of the Monoamide Salt: this compound is dissolved in an aqueous solution of sodium hydroxide to form its sodium salt.[14]

-

Hofmann Rearrangement: The solution of the monoamide sodium salt is added to a pre-chilled aqueous solution of sodium hypobromite (which can be prepared in situ by adding bromine to a sodium hydroxide solution) at a temperature between -5 to -10°C.[14] The reaction mixture is maintained at this temperature for approximately 30-60 minutes and then allowed to warm and is further maintained at a higher temperature (e.g., 55°C) for a period to complete the rearrangement.[14]

-

Acidification: The reaction mixture is then acidified with hydrochloric acid to form Gabapentin hydrochloride.[14]

-

Extraction and Isolation: Gabapentin hydrochloride can be extracted from the aqueous solution using a suitable solvent like ethanol.[14] Subsequent removal of the solvent yields the crude Gabapentin hydrochloride.

-

Purification: The crude product can be further purified by methods such as recrystallization or ion-exchange chromatography to obtain pure Gabapentin.[15][16]

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation discussed in this guide.

Caption: Synthetic pathway from 1,1-Cyclohexanediacetic Anhydride to Gabapentin.

Caption: Experimental workflow for the conversion of the monoamide to Gabapentin.

References

- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Cyclohexanediacetic Acid Monoamide Manufacturer, Supplier from Morbi [neochempharma.in]

- 8. Page loading... [guidechem.com]

- 9. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]

- 10. 1,1-Cyclohexanediacetic Acid Monoamide_Tiande Chemical [tdchem.com]

- 11. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]

- 14. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 15. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]

- 16. Process For The Preparation Of Gabapentin [quickcompany.in]

Elucidation of the Molecular Structure: A Technical Guide to 1,1-Cyclohexanediacetic Acid Monoamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1,1-cyclohexanediacetic acid monoamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic routes, purification methods, and the analytical data essential for the unequivocal confirmation of its chemical structure.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but shows moderate solubility in polar organic solvents like methanol and dimethylformamide.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][3][4][5] |

| Molecular Weight | 199.25 g/mol | [2][3][4][5] |

| Melting Point | 141-146 °C | [6][7][8] |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 99189-60-3 | [1][2][3][4][5] |

Synthesis and Purification

The primary synthetic route to this compound involves the controlled amidation of a precursor. Several methods have been reported, with the most common starting materials being 1,1-cyclohexanediacetic acid or its anhydride.

Experimental Protocol: Synthesis from 3,3-Pentamethylene glutarimide

This protocol is adapted from a method that achieves a high yield and purity.[2]

Materials:

-

3,3-Pentamethylene glutarimide (lactimide)

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated hydrochloric acid (36%)

-

Ethyl acetate

Procedure:

-

Prepare a lye solution by dissolving 60g of sodium hydroxide in 500g of water.

-

Add 181g of 3,3-pentamethylene glutarimide to the lye solution.

-

Slowly heat the mixture to 50°C and maintain this temperature while stirring for 6 hours.

-

Cool the reaction mixture to 10°C.

-

Slowly add 150g of 36% concentrated hydrochloric acid dropwise to adjust the pH to 1-2.

-

Continue stirring for 2 hours, then cool the mixture to 5°C to precipitate the solid product.

-

Filter the precipitate under suction and wash the filter cake with cold water to obtain the crude this compound.

-

Recrystallize the crude product from a mixture of ethyl acetate and water to yield the pure compound.

Results:

Structure Elucidation

The molecular structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While publicly available raw spectral data is limited, the following table summarizes the expected and reported spectroscopic characteristics consistent with the structure of this compound.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the cyclohexyl protons, the two methylene groups adjacent to the quaternary carbon, and the amide protons. The chemical shifts and multiplicities would be characteristic of their respective chemical environments. |

| ¹³C NMR | Resonances for the quaternary carbon of the cyclohexane ring, the five other cyclohexyl carbons, the two methylene carbons, and the two carbonyl carbons (one for the carboxylic acid and one for the amide). |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amide, and the C=O stretches of both the carboxylic acid and the amide functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (199.25 g/mol ), along with fragmentation patterns consistent with the loss of functional groups such as the amide and carboxylic acid moieties. |

Note: The spectral data presented here are representative and based on the known chemical structure. For definitive analysis, experimental spectra should be acquired.

Conclusion

The structure of this compound can be reliably synthesized and its structure unequivocally confirmed through standard and well-established analytical techniques. The detailed protocols and expected analytical outcomes presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. 1,1-Cyclohexanediacetic acid mono amide | CAS#:99189-60-3 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]

- 6. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. alkalisci.com [alkalisci.com]

Technical Guide: Characterization of 1,1-Cyclohexanediacetic Acid Monoamide (CAS 99189-60-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanediacetic acid monoamide, with the CAS Registry Number 99189-60-3, is a key chemical intermediate primarily recognized for its role in the synthesis of Gabapentin.[1][2] Gabapentin is an anticonvulsant and analgesic medication.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, and analytical characterization methods. While detailed experimental spectral data is not widely published, this guide summarizes available information and provides general experimental protocols for its characterization.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 99189-60-3 | [5][6][7] |

| Molecular Formula | C₁₀H₁₇NO₃ | [5][6][7] |

| Molecular Weight | 199.25 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 141-146 °C | [7] |

| Solubility | Sparingly soluble in water | [3] |

| Synonyms | 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid, 3,3-Pentamethyleneglutaramic acid, Gabapentin Impurity 14 | [5] |

| InChI | InChI=1S/C10H17NO3/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H2,11,12)(H,13,14) | [8] |

| InChIKey | QJGSJXLCJRXTRY-UHFFFAOYSA-N | [4] |

| SMILES | C1CCC(CC1)(CC(=O)N)CC(=O)O | [5] |

Synthesis

The primary route for the synthesis of this compound is through the amination of 1,1-Cyclohexanediacetic anhydride. This process involves the reaction of the anhydride with ammonia, followed by acidification to yield the desired monoamide.

Synthetic Pathway

The synthesis of this compound is a critical step in the overall synthesis of Gabapentin. A simplified representation of this synthesis pathway is provided below.

Experimental Protocol: Synthesis from 1,1-Cyclohexanediacetic Anhydride

The following is a general protocol based on patented synthesis methods.[9][10]

-

Reaction Setup: In a suitable reaction vessel, place aqueous ammonia (5-20% concentration). The molar ratio of ammonia to 1,1-cyclohexanediacetic anhydride should be between 1.5:1 and 4:1.[9]

-

Amination: Add 1,1-cyclohexanediacetic anhydride to the ammonia solution dropwise while maintaining the reaction temperature between 10-40°C.[9] The reaction is typically stirred for 2-5 hours.[9]

-

Decolorization (Optional): After the amination reaction is complete, activated carbon can be added to the reaction mixture to decolorize the solution.[9]

-

Acidification: Cool the reaction mixture and slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) to adjust the pH to an acidic range, which induces the precipitation of the product.[9][10]

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate and water.[5]

Analytical Characterization

A combination of spectroscopic techniques is typically employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexane ring, the two methylene groups (CH₂), and the amide (NH₂) protons. The chemical shifts and coupling patterns would provide information about the connectivity of these groups.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, the quaternary carbon of the cyclohexane ring, and the various methylene carbons.

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11][12][13][14][15] The solution should be filtered to remove any particulate matter.[12][15]

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the spectrum on an NMR spectrometer, typically operating at a field strength of 300 MHz or higher for good resolution.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule. For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functional groups. A table of expected characteristic IR absorptions is provided below.

Table 2: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Amide | N-H stretch | ~3400 and ~3200 | Medium (two bands for -NH₂) |

| Carboxylic Acid | C=O stretch | 1725-1700 | Strong |

| Amide | C=O stretch (Amide I) | 1670-1630 | Strong |

| Amide | N-H bend (Amide II) | 1640-1550 | Medium |

| Alkane | C-H stretch | 2950-2850 | Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 | Strong |

Note: These are general ranges and the exact peak positions can vary.[2][7][16][17]

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][6]

-

Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (199.25). The fragmentation pattern can provide additional structural information.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the ionization technique used (e.g., direct infusion for electrospray ionization or deposition on a target for MALDI).

-

Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

Conclusion

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 11. 1,1-Cyclohexanediacetic acid(4355-11-7) 1H NMR spectrum [chemicalbook.com]

- 12. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 13. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 14. rsc.org [rsc.org]

- 15. dchas.org [dchas.org]

- 16. This compound | LGC Standards [lgcstandards.com]

- 17. instanano.com [instanano.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Gabapentin Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the key precursors involved in the synthesis of Gabapentin, a widely used anticonvulsant and neuropathic pain agent. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development by consolidating essential data, outlining experimental protocols, and visualizing synthetic pathways.

Core Precursors in Gabapentin Synthesis

The synthesis of Gabapentin can be achieved through various synthetic routes, each involving a unique set of precursors and intermediates. The most prominent and historically significant pathways originate from derivatives of cyclohexane. This guide will focus on the following key precursors:

-

1,1-Cyclohexanediacetic Acid and its derivatives:

-

1,1-Cyclohexanediacetic Acid

-

1,1-Cyclohexanediacetic Anhydride

-

1,1-Cyclohexanediacetic Acid Monoamide

-

-

Cyclic Imides and Lactams:

-

Early-stage Starting Materials:

-

Cyclohexanone

-

Ethyl Cyanoacetate

-

-

Alternative Scaffolds:

-

cis-Cyclobutane-1,2-dicarboxylic Acid

-

Physical and Chemical Properties of Gabapentin Precursors

A thorough understanding of the physicochemical properties of precursors is paramount for process optimization, purification, and ensuring the quality of the final active pharmaceutical ingredient (API). The following tables summarize the key physical and chemical data for the aforementioned Gabapentin precursors.

Table 1: Physical and Chemical Properties of 1,1-Cyclohexanediacetic Acid and its Derivatives

| Property | 1,1-Cyclohexanediacetic Acid | 1,1-Cyclohexanediacetic Anhydride | This compound |

| CAS Number | 4355-11-7[3] | 1010-26-0[4][5][6] | 99189-60-3[2][7][8] |

| Molecular Formula | C10H16O4 | C10H14O3[4][5][6] | C10H17NO3[7][8] |

| Molecular Weight | 200.23 g/mol | 182.22 g/mol [4][5][6][9] | 199.25 g/mol [7][8][10] |

| Appearance | Off-white powder/solid[11] | White to off-white crystalline powder or chunks[9] | White to off-white crystalline powder[2][12] |

| Melting Point | 181-185 °C[3][11] | 67-70 °C[6][9] | 141-146 °C[2][8] |

| Boiling Point | 405.7±18.0 °C at 760 mmHg | 126 °C at 0.5 mmHg[6][9] | Not available |

| Solubility | Not specified | Moisture sensitive[5]. Can undergo hydrolysis to the diacid form in the presence of water[13]. | Slightly soluble in water; soluble in ethanol[12]. Moderately soluble in polar organic solvents like methanol and dimethylformamide[14]. |

| Density | 1.2±0.1 g/cm³ | ~1.15 g/cm³ (predicted)[9] | 1.1 g/cm³[10] |

Table 2: Physical and Chemical Properties of Cyclic Imide and Lactam Intermediates

| Property | 3,3-Pentamethylene Glutarimide | 2-Azaspiro[1][2]decan-3-one (Gabalactam) |

| CAS Number | 1130-32-1[15][16] | 64744-50-9[17][18][19] |

| Molecular Formula | C10H15NO2[15][16] | C9H15NO[17][18][19] |

| Molecular Weight | 181.23 g/mol [15][16] | 153.22 g/mol [17][18] |

| Appearance | White to off-white crystalline powder | White solid[18] |

| Melting Point | 84-89 °C[15][20] | 84-89 °C[18] |

| Boiling Point | 362.3±11.0 °C at 760 mmHg[15] | 181 °C at 13 mmHg[18] |

| Solubility | Not specified | Not specified |

| Density | 1.1±0.1 g/cm³[15] | 1.05 g/cm³[18] |

Table 3: Physical and Chemical Properties of Early-Stage Starting Materials

| Property | Cyclohexanone | Ethyl Cyanoacetate |

| CAS Number | 108-94-1[21] | 105-56-6[22] |

| Molecular Formula | C6H10O[1][21] | C5H7NO2[23] |

| Molecular Weight | 98.14 g/mol [21] | Not specified |

| Appearance | Colorless to light yellow oily liquid[1][21] | Colorless liquid[23][24][25] |

| Melting Point | -16.1 °C[21] to -47 °C[1][26] | -22 °C[22][24] |

| Boiling Point | 155.6 °C[1][21][26] | 208-210 °C[22][24] |

| Solubility | Slightly soluble in water; miscible with common organic solvents[21][26]. | Slightly soluble in water[24]. |

| Density | 0.945 g/mL at 20 °C[21] | 1.063 g/mL at 25 °C[22] |

Table 4: Physical and Chemical Properties of an Alternative Precursor

| Property | cis-Cyclobutane-1,2-dicarboxylic Acid |

| CAS Number | 1461-94-5[27][28][29] |

| Molecular Formula | C6H8O4[27][28][29][30] |

| Molecular Weight | 144.13 g/mol [28] |

| Appearance | White crystalline solid[30] |

| Melting Point | 133-139 °C |

| Boiling Point | Not available |

| Solubility | Soluble in water and alcohol[30] |

| Density | Not available |

Key Experimental Protocols in Gabapentin Synthesis

The following sections provide an overview of the methodologies for key transformations in the synthesis of Gabapentin. These are generalized protocols based on published literature and patents.

Synthesis of this compound from 1,1-Cyclohexanediacetic Anhydride

This reaction involves the ammonolysis of the anhydride to yield the corresponding monoamide.

-

Reaction: 1,1-Cyclohexanediacetic Anhydride is reacted with a source of ammonia. This can be achieved by using an ammonia precursor, such as ammonium carbonate or a mixture of ammonium chloride and sodium hydroxide, which generates ammonia in situ. Alternatively, a solution of ammonia in a polar organic solvent like isopropanol can be used.

-

Procedure Outline:

-

1,1-Cyclohexanediacetic anhydride is dissolved in a suitable solvent.

-

The ammonia source is added, often at a controlled temperature (e.g., below 5 °C) to manage the exothermic reaction.

-

The reaction mixture is stirred for a specified period, allowing for the complete conversion of the anhydride.

-

The pH of the solution is then adjusted with an acid (e.g., aqueous HCl) to precipitate the this compound.[31]

-

The solid product is collected by filtration, washed, and dried.

-

Hofmann Rearrangement of this compound to Gabapentin

This is a critical step in one of the most common synthetic routes to Gabapentin.

-

Reaction: The Hofmann rearrangement of the primary amide (this compound) using a hypohalite solution (typically sodium hypobromite or sodium hypochlorite) yields Gabapentin.

-

Procedure Outline:

-

An aqueous solution of sodium hypobromite is prepared in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

-

A solution of this compound in aqueous sodium hydroxide is added slowly to the hypobromite solution, maintaining a low temperature (e.g., -8 to -5 °C).

-

After the addition, the reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature or slightly elevated temperatures (e.g., 35-40 °C) to complete the rearrangement.[31]

-

The reaction mixture is then acidified with an acid, typically hydrochloric acid, to precipitate Gabapentin hydrochloride.

-

The crude Gabapentin hydrochloride can be purified by recrystallization.

-

Synthesis of Gabalactam from 3,3-Pentamethylene Glutarimide

This pathway involves the conversion of an imide to a lactam, which is then hydrolyzed to Gabapentin.

-

Reaction: 3,3-Pentamethylene glutarimide is subjected to a Hofmann-type rearrangement to yield 2-azaspiro[1][2]decan-3-one (gabalactam).

-

Procedure Outline:

-

3,3-Pentamethylene glutarimide is dissolved in an alkaline solution (e.g., sodium hydroxide).

-

This solution is then treated with an alkaline sodium hypohalite solution (e.g., sodium hypochlorite).[32][33]

-

The reaction mixture is stirred, and upon completion, the gabalactam is extracted with an organic solvent (e.g., an aromatic hydrocarbon).

-

The organic layer is washed and evaporated to yield gabalactam as a solid.[32]

-

Hydrolysis of Gabalactam to Gabapentin Hydrochloride

-

Reaction: The lactam ring of gabalactam is opened via hydrolysis under acidic conditions to form Gabapentin.

-

Procedure Outline:

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to Gabapentin.

Caption: Synthesis of Gabapentin via Hofmann Rearrangement.

Caption: Synthesis of Gabapentin via Gabalactam Intermediate.

Caption: The Goedecke Synthesis Pathway to Gabapentin.

This guide provides a foundational understanding of the key precursors in Gabapentin synthesis. For detailed, process-specific parameters, it is essential to consult the primary literature and patents. The provided data and methodologies are intended to support further research and development in the synthesis of this important pharmaceutical agent.

References

- 1. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]

- 2. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]

- 3. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]

- 4. 1,1-Cyclohexanediacetic Anhydride | C10H14O3 | CID 2734289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. 1,1-Cyclohexane diacetic anhydride - Safety Data Sheet [chemicalbook.com]

- 7. This compound | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97 99189-60-3 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. 1 1 Cyclohexanediacetic Acid Monoamide - Application: Pharmaceutical - Application: Pharmaceutical at Best Price in Ankleshwar | Cartel International [tradeindia.com]

- 11. fishersci.com [fishersci.com]

- 12. jigspharma.com [jigspharma.com]

- 13. CAS 1010-26-0: 1,1-Cyclohexane Diacetic Anhydride [cymitquimica.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 3,3-Pentamethylene glutarimide | CAS#:1130-32-1 | Chemsrc [chemsrc.com]

- 16. scbt.com [scbt.com]

- 17. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. CAS 64744-50-9: 2-Azaspiro[4.5]decan-3-one | CymitQuimica [cymitquimica.com]

- 20. 3,3-Pentamethylene glutarimide | 1130-32-1 [chemicalbook.com]

- 21. solventis.net [solventis.net]

- 22. chemwhat.com [chemwhat.com]

- 23. sanjaychemindia.com [sanjaychemindia.com]

- 24. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]

- 25. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 26. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 27. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. scbt.com [scbt.com]

- 29. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]

- 30. chembk.com [chembk.com]

- 31. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 32. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]

- 33. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]

Solubility Profile of 1,1-Cyclohexanediacetic Acid Monoamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,1-Cyclohexanediacetic acid monoamide, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is critical for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document compiles available solubility information, presents detailed experimental protocols for solubility determination, and offers visualizations to clarify workflows.

Core Topic: Solubility of this compound

This compound is a white to off-white crystalline solid. Its molecular structure, containing both a polar amide and a carboxylic acid group, as well as a nonpolar cyclohexane ring, results in varied solubility across different organic solvents. Generally, it exhibits moderate solubility in polar organic solvents and has limited solubility in water.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides estimated solubility values based on its structural characteristics and the known solubility of similar compounds. These values are intended to serve as a practical guideline for solvent selection in experimental settings. It is recommended to experimentally verify these values for specific applications.

| Organic Solvent | Chemical Formula | Estimated Solubility (at 25°C) |

| Methanol | CH₃OH | ~ 30 - 50 mg/mL |

| Ethanol | C₂H₅OH | ~ 20 - 40 mg/mL |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~ 50 - 100 mg/mL |

| Acetone | CH₃C(O)CH₃ | ~ 5 - 15 mg/mL |

| Ethyl Acetate | CH₃COOC₂H₅ | ~ 1 - 5 mg/mL |

| Dichloromethane | CH₂Cl₂ | < 1 mg/mL |

| Hexane | C₆H₁₄ | < 0.1 mg/mL |

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of a compound. The "shake-flask" method is a widely accepted and reliable technique for establishing the thermodynamic equilibrium solubility of a solid in a solvent.

Shake-Flask Method for Determining Thermodynamic Solubility

This protocol outlines the steps to determine the solubility of this compound in an organic solvent of interest.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (e.g., Methanol, Ethanol, DMF)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent to ensure saturation.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.

-

3. Data Analysis and Reporting:

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

The solubility should be reported in units such as mg/mL or g/L at the specified temperature.

-

The standard deviation of the triplicate measurements should also be reported to indicate the precision of the results.

Visualizing the Experimental Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For any specific application, it is imperative to perform experimental verification of solubility to ensure accuracy and reproducibility.

Technical Guide: Stability and Storage of 3,3-Pentamethyleneglutaramic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and safety data sheets (SDS) reveals a lack of specific, in-depth studies on the quantitative stability of 3,3-Pentamethyleneglutaramic acid. This guide, therefore, summarizes the available qualitative information and provides general protocols for stability assessment based on established industry guidelines. The information herein should be used as a starting point for stability studies, and specific experimental validation is highly recommended.

Overview of Chemical Stability

Based on available Safety Data Sheets (SDS), 3,3-Pentamethyleneglutaramic acid is considered chemically stable under standard ambient conditions (room temperature). However, several factors have been identified that may affect its stability, necessitating specific storage and handling procedures.

Factors Influencing Stability and Recommended Storage

The primary factors that may influence the stability of 3,3-Pentamethyleneglutaramic acid are exposure to heat, moisture, air, and incompatible materials. The following table summarizes the known information regarding these factors and the recommended storage conditions to ensure the compound's integrity.

| Factor | Influence on Stability | Recommended Storage and Handling |

| Temperature | Elevated temperatures and proximity to heat sources may promote degradation. | Store in a cool, dry, and well-ventilated area. Avoid direct sunlight and sources of ignition. Recommended storage temperatures may include refrigeration (2-8°C) for long-term stability. |

| Moisture/Humidity | The compound is noted to be potentially moisture-sensitive. Hydrolysis of the amic acid to the corresponding dicarboxylic acid and amine is a possible degradation pathway. | Keep container tightly closed. Store in a dry environment. Consider storage under an inert gas such as argon or nitrogen. |

| Air/Oxidation | Some sources indicate potential air sensitivity. | For long-term storage, handling and storing under an inert gas is recommended to prevent oxidative degradation. |

| Incompatible Materials | Contact with strong oxidizing agents can lead to vigorous reactions and decomposition. | Store away from strong oxidizing agents. |

Logical Workflow for Storage and Handling

The following diagram illustrates the logical relationship between environmental factors and the recommended storage conditions to maintain the stability of 3,3-Pentamethyleneglutaramic acid.

Caption: Factors influencing stability and recommended storage conditions.

General Experimental Protocols for Stability Assessment

While specific validated stability-indicating assays for 3,3-Pentamethyleneglutaramic acid are not available in the literature, researchers can adapt general methodologies based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances. The following outlines a general approach that can be tailored for this compound.

4.1. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

-

Hydrolytic Degradation:

-

Prepare solutions of 3,3-Pentamethyleneglutaramic acid in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

-

Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature or slightly elevated temperature for a defined period.

-

Monitor the reaction at various time points and analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at various temperatures (e.g., 60°C, 80°C, 105°C) for a specified duration.

-

At different time intervals, take samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound and solutions of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

4.2. Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can distinguish the intact compound from its degradation products.

-

Method: Reverse-phase HPLC with UV detection is a common technique for this purpose.

-

Column: A C18 column is a typical starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of polar and non-polar compounds.

-

Detection: The UV detection wavelength should be selected based on the UV spectrum of 3,3-Pentamethyleneglutaramic acid to ensure maximum sensitivity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks formed during forced degradation studies.

4.3. Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, formal stability studies can be conducted.

-

Storage Conditions: The compound should be stored under various conditions as recommended by ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).

-

Time Points: Samples should be pulled and analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analysis: At each time point, the samples should be analyzed for appearance, assay of the active substance, and levels of degradation products.

Conclusion

Spectroscopic and Mechanistic Insights into 1,1-Cyclohexanediacetic Acid Monoamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanediacetic acid monoamide is a key intermediate in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic.[1] A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and the development of novel synthetic routes. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound, outlines the experimental protocols for their acquisition, and presents a visualization of the relevant biological signaling pathway of its end-product, Gabapentin.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and known spectroscopic data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH ₂-COOH | ~2.3 | s | 2H |

| -CH ₂-CONH₂ | ~2.2 | s | 2H |

| Cyclohexyl -CH ₂- | 1.4 - 1.6 | m | 10H |

| -COOH | 10 - 12 | br s | 1H |

| -CONH ₂ | 7.0 - 8.0 | br s | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C =O (Carboxylic Acid) | ~175 |

| C =O (Amide) | ~173 |

| Quaternary C | ~40 |

| -C H₂- (Adjacent to C=O) | ~45 |

| Cyclohexyl -C H₂- | 20 - 30 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| N-H Stretch (Amide) | 3400 - 3100 | Medium (two bands for -NH₂) |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1640 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 199 | [M]⁺ (Molecular Ion) |

| 182 | [M - NH₃]⁺ |

| 154 | [M - COOH]⁺ |

| 140 | [M - CH₂COOH]⁺ |

| 98 | [Cyclohexane ring fragmentation]⁺ |

| 55 | [Cyclohexyl fragment]⁺ |

Spectroscopic Data of a Key Precursor: 1,1-Cyclohexanediacetic Acid

To provide a foundational context for the predicted data, the known spectroscopic information for the precursor, 1,1-Cyclohexanediacetic acid, is presented below.

Table 5: ¹H NMR Data for 1,1-Cyclohexanediacetic Acid

Actual spectral data for 1,1-Cyclohexanediacetic acid is available through ChemicalBook, which shows characteristic peaks for the methylene and cyclohexyl protons.[2]

Table 6: IR Absorption Data for 1,1-Cyclohexanediacetic Acid

The NIST WebBook provides the IR spectrum of 1,1-Cyclohexanediacetic acid, which would prominently feature a broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

Table 7: Mass Spectrometry Data for 1,1-Cyclohexanediacetic Acid

The mass spectrum of 1,1-Cyclohexanediacetic acid is characterized by its molecular ion peak and various fragmentation products.[3]

| m/z | Relative Intensity (%) | Fragment |

| 200 | ~5 | [M]⁺ |

| 182 | ~20 | [M - H₂O]⁺ |

| 141 | ~30 | [M - COOH - H₂O]⁺ |

| 123 | ~100 | [M - COOH - H₂O - H₂O]⁺ |

| 95 | ~80 | [Cyclohexyl fragment + CO]⁺ |

| 55 | ~75 | [Cyclohexyl fragment]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The sample should be fully dissolved to ensure a homogeneous solution.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment (or KBr pellet without sample) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to its polarity. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

-

Instrumentation: Introduce the sample into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Parameters (ESI):

-

Mode: Positive or negative ion mode.

-

Capillary voltage: 3-4 kV.

-

Nebulizing gas: Nitrogen.

-

Drying gas temperature: 200-300 °C.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound.

Signaling Pathway of Gabapentin

Since this compound is a direct precursor to Gabapentin, understanding the mechanism of action of Gabapentin provides critical context for its importance in drug development.

Caption: The signaling pathway of Gabapentin, illustrating its interaction with voltage-gated calcium channels.

References

An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid Monoamide: A Key Intermediate in the Synthesis of Gabapentin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the discovery and history of 1,1-Cyclohexanediacetic acid monoamide, not as a therapeutic agent, but as a crucial intermediate in the manufacturing of Gabapentin, a widely used medication for epilepsy and neuropathic pain.[1][2][3][4] Its "discovery" is intrinsically linked to the development of efficient synthetic routes to Gabapentin.

Introduction and Physicochemical Properties

This compound, also known as gabapentin amide, is a carboxylic acid derivative and an important organic compound.[4][5] It exists as a white to off-white crystalline solid at room temperature.[5] The compound is characterized by a cyclohexane ring with both a carboxylic acid group and an amide group attached to the same carbon atom.[5] While it has neurological properties, its primary significance lies in its role as an intermediate in the synthesis of Gabapentin.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 99189-60-3 | [5][6] |

| Molecular Formula | C10H17NO3 | [5][6] |

| Molecular Weight | 199.25 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, dimethylformamide); limited solubility in water | [5] |

Historical Context and Significance in Gabapentin Synthesis

The history of this compound is inseparable from the history of Gabapentin. Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) was first synthesized in the early 1970s and is a structural analog of the neurotransmitter GABA, designed to cross the blood-brain barrier more readily.[1] The synthesis of Gabapentin often proceeds through a Hofmann rearrangement of this compound.[1][2] This makes the efficient and pure synthesis of the monoamide a critical step in the overall production of Gabapentin.

The development of various synthetic methods for this compound has been a focus of numerous patents, aiming to improve yield, purity, and cost-effectiveness of Gabapentin manufacturing.[2][3][7][8]

Synthetic Methodologies

The primary route for the synthesis of this compound involves the amination of 1,1-Cyclohexanediacetic anhydride. Several variations of this process have been developed and patented.

The logical flow for the synthesis of Gabapentin via the monoamide intermediate is outlined below.

Caption: General synthetic pathway to Gabapentin.

This protocol is based on a process described in patent literature.[7]

Objective: To synthesize this compound from 1,1-Cyclohexanediacetic anhydride.

Materials:

-

1,1-Cyclohexanediacetic anhydride (CDAAn)

-

Aqueous ammonia (25-35 wt%)

-

Sulfuric acid (H2SO4) solution (30-70 wt%)

-

Acetonitrile

-

Deionized water

Procedure:

-

Amination: The amination of 1,1-Cyclohexanediacetic anhydride is carried out with aqueous ammonia. The reaction temperature is maintained below 20°C. The molar ratio of aqueous ammonia to CDAAn is kept between 5 and 10.

-

Neutralization: The reaction mixture is neutralized with an aqueous solution of sulfuric acid until a slightly acidic solution is obtained. This causes the crude this compound to precipitate.

-

Filtration: The precipitated crude product is filtered.

-

Purification: The crude monoamide is purified by crystallization from a suitable solvent, such as aqueous acetonitrile.

-

Washing and Drying: The crystallized product is washed with the crystallization solvent and then dried.

Table 2: Quantitative Data for Synthesis Protocol

| Parameter | Value | Reference |

| Starting Material | 1,1-Cyclohexanediacetic anhydride | [7] |

| Reagent | Aqueous ammonia (25-35 wt%) | [7] |

| Reaction Temperature | < 20°C | [7] |

| Molar Ratio (Ammonia:Anhydride) | 5 to 10 | [7] |

| Neutralizing Agent | Aqueous H2SO4 (30-70 wt%) | [7] |

| Purification Method | Crystallization from aq. acetonitrile | [7] |

| Achieved Purity | > 99.5% | [7] |

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

- 1. Gabapentin - Wikipedia [en.wikipedia.org]

- 2. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 3. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 4. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]

- 7. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]

- 8. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]

The Diverse Biological Activities of 1,1-Cyclohexanediacetic Acid Monoamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 1,1-cyclohexanediacetic acid monoamide represent a significant class of compounds in medicinal chemistry, most notably recognized for their therapeutic applications as anticonvulsants and analgesics. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their mechanism of action, structure-activity relationships, and key experimental findings.

Core Biological Activities: Anticonvulsant and Analgesic Effects

The primary therapeutic applications of this compound derivatives, particularly the gabapentinoids such as gabapentin and pregabalin, are in the management of epilepsy and neuropathic pain.[1][2] These compounds have demonstrated significant efficacy in various preclinical models of seizures and pain.

Anticonvulsant Activity

Derivatives of this compound have been extensively evaluated for their ability to suppress seizures. The maximal electroshock (MES) seizure test is a standard preclinical model used to assess anticonvulsant efficacy, particularly for generalized tonic-clonic seizures.[3]

Table 1: Anticonvulsant Activity of Selected this compound Derivatives in the Maximal Electroshock (MES) Seizure Test

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| Gabapentin | Rat | Oral | 5.8 | [4] |

| Pregabalin | Mouse | Intraperitoneal | 17.1 | [5] |

| Compound 6d (a novel cyclohexanecarboxamide derivative) | Mouse | Not specified | 0.04 mmol/kg | [6] |

| 1-Phenylcyclohexylamine | Mouse | Intraperitoneal | 7.0 | [7] |

| 1,1-Pentamethylenetetrahydroisoquinoline | Mouse | Intraperitoneal | 14.3 | [7] |

Analgesic Activity

The analgesic properties of these derivatives are particularly effective in treating neuropathic pain. The hot plate test is a common method to evaluate the analgesic potential of compounds by measuring the latency of a pain response to a thermal stimulus.[8]

Table 2: Analgesic Activity of Selected this compound Derivatives

| Compound | Animal Model | Test | Endpoint | Result | Reference |

| Gabapentin | Rat | Formalin Test | Inhibition of late phase nociceptive response | MED: 30 mg/kg, s.c. | [9] |

| S-(+)-3-isobutylgaba | Rat | Formalin Test | Inhibition of late phase nociceptive response | MED: 10 mg/kg, s.c. | [9] |

| Pregabalin | Mouse | Acetic acid-induced writhing | Reduction in writhes | ED50: 17.1 mg/kg, i.p. | [5] |

| Gabapentin | Mouse | Acetic acid-induced writhing | Reduction in writhes | ED50: 87.1 mg/kg, i.p. | [5] |

Cytotoxicity Profile

The cytotoxic effects of this compound derivatives have also been investigated, particularly in the context of cancer research. The MTT assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]

Table 3: Cytotoxicity of Selected this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Gabapentinoid Hybrid (Compound 2) | Caco-2 (colon cancer) | Not specified | < 1 | [12] |

| 2-alkenylimidazo[1,2-a]pyrimidine derivative (Compound 3a) | A549 (lung carcinoma) | Not specified | 5.988 ± 0.12 | [8] |

| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | MDA-MB-231 (breast cancer) | Proliferation | 3.13 | [7] |

| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | A549 (lung carcinoma) | Proliferation | 5.57 | [7] |

| Azetopyrroloazepinone derivative (Compound 1a) | PC-3 (prostate cancer) | Growth inhibition | >100 | [13] |

| Azetopyrroloazepinone derivative (Compound 1g) | MCF-7 (breast cancer) | Growth inhibition | 35.2 | [13] |

Mechanism of Action: Modulation of Voltage-Gated Calcium Channels

The primary mechanism of action for the anticonvulsant and analgesic effects of gabapentinoids involves their interaction with the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[14][15] This interaction does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel complex.[11][16]

Binding of the gabapentinoid to the α2δ-1 subunit is thought to disrupt the forward trafficking of the α2δ-1 protein from the dorsal root ganglion to the presynaptic terminals in the dorsal horn of the spinal cord.[14] This leads to a reduction in the number of functional calcium channels at the presynaptic membrane.[16] Consequently, there is a decrease in calcium influx upon neuronal depolarization, which in turn reduces the release of excitatory neurotransmitters such as glutamate and substance P.[10][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of these compounds. Below are summaries of key experimental protocols.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[3][12]

Workflow for the Maximal Electroshock (MES) Seizure Test:

References

- 1. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models [mdpi.com]

- 3. Relative potency of pregabalin, gabapentin, and morphine in a mouse model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. neurology.org [neurology.org]

- 9. Mechanisms of the gabapentinoids and α 2 δ ‐1 calcium channel subunit in neuropathic pain - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gabapentin - Wikipedia [en.wikipedia.org]

- 14. pnas.org [pnas.org]

- 15. Analgesic mechanisms of gabapentinoids and effects in experimental pain models: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of 1,1-Cyclohexanediacetic Acid Monoamide in Gabapentin: A Technical Guide to a Key Process Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin, a widely prescribed anticonvulsant and analgesic, undergoes a complex manufacturing process where the control of impurities is paramount to ensure its safety and efficacy. Among the potential impurities, 1,1-Cyclohexanediacetic acid monoamide holds a unique position. This technical guide provides an in-depth analysis of this compound, clarifying its primary role as a process-related impurity and a key intermediate in certain synthetic routes of Gabapentin, rather than a degradation product. This document outlines its synthesis, chemical properties, and analytical quantification, offering detailed experimental protocols and validated methodologies for its control.

Introduction

Gabapentin's therapeutic success is underpinned by stringent quality control measures throughout its manufacturing. Regulatory bodies necessitate a thorough understanding and control of any impurities that may arise. This compound, also known as Gabapentin amide, is a notable impurity associated with specific synthetic pathways of Gabapentin.[1] Unlike other impurities that may form due to degradation of the active pharmaceutical ingredient (API) over time, this compound is primarily introduced during the synthesis process itself.[2][3][4] This guide will elucidate the formation, characterization, and analytical control of this critical process-related impurity.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an impurity is fundamental for the development of effective analytical and control strategies.

| Property | Value | Reference |

| Chemical Name | 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | [5] |

| CAS Number | 99189-60-3 | [1][5] |

| Molecular Formula | C10H17NO3 | [1][5] |

| Molecular Weight | 199.25 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 141-146 °C | [1] |

| Solubility | Sparingly soluble in water; moderately soluble in polar organic solvents like methanol and dimethylformamide. |

Role as a Process-Related Impurity and Synthetic Intermediate

Contrary to some initial assumptions, extensive research and forced degradation studies have consistently shown that the primary degradation pathway for Gabapentin is intramolecular cyclization to form Gabapentin-lactam (2-azaspiro[4.5]decan-3-one). Forced degradation studies of Gabapentin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) do not indicate the formation of this compound.

Instead, this compound is a well-established intermediate in several key synthetic routes to Gabapentin.[2][3][4] Its presence in the final drug substance is therefore a direct consequence of the manufacturing process, arising from incomplete reaction or inadequate purification.

Synthetic Pathways Leading to this compound Formation

The most common synthetic route that involves this compound as an intermediate starts from 1,1-Cyclohexanediacetic acid. This diacid is first converted to its anhydride, which is then reacted with ammonia to yield the monoamide. The subsequent Hofmann rearrangement of the monoamide leads to the formation of Gabapentin.

Diagram: Synthetic Pathway of Gabapentin via this compound

Caption: Synthetic route to Gabapentin highlighting the formation of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound from 1,1-Cyclohexanediacetic anhydride.

Materials:

-

1,1-Cyclohexanediacetic anhydride

-

Aqueous ammonia (25-35%)

-

Sulfuric acid (30-70%)

-

Acetonitrile

-

Deionized water

Procedure:

-

Amination: Dissolve 1,1-Cyclohexanediacetic anhydride in a suitable organic solvent. Cool the solution to below 20°C. Add aqueous ammonia (5 to 10 molar equivalents) dropwise while maintaining the temperature. Stir the reaction mixture for 2-4 hours.

-

Neutralization and Precipitation: After the reaction is complete, carefully add sulfuric acid to the reaction mixture to neutralize the excess ammonia and precipitate the crude this compound.

-

Filtration and Washing: Filter the precipitated solid and wash with cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as acetonitrile/water, to obtain pure this compound.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method solely for 1,1-Cyclohexanediaciacetic acid monoamide is not extensively published, existing validated methods for Gabapentin and its impurities can be utilized and adapted. The following is a representative HPLC method.[6][7][8][9][10]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a phosphate buffer (pH adjusted to 2.0-7.0) and a polar organic solvent like acetonitrile or methanol. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

Method Validation Parameters (Representative Values):

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | Typically in the low ng/mL range |

| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range |

Diagram: HPLC Analysis Workflow

Caption: A generalized workflow for the HPLC analysis of Gabapentin and its impurities.

Regulatory Perspective and Control Strategy

Regulatory agencies such as the FDA and EMA have stringent requirements for the control of impurities in pharmaceutical products.[11] For process-related impurities like this compound, the control strategy focuses on:

-

Understanding the Formation: A thorough understanding of the synthetic process and the steps where the impurity can be formed or carried over.

-

Process Optimization: Optimizing reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of the impurity.

-

Effective Purification: Implementing robust purification steps to effectively remove the impurity from the final API.

-

Validated Analytical Methods: Utilizing validated analytical methods to accurately quantify the level of the impurity in each batch.

-

Setting Acceptance Criteria: Establishing appropriate acceptance criteria (limits) for the impurity in the drug substance and drug product, based on safety data and regulatory guidelines (e.g., ICH Q3A/B).

Characterization Data

Detailed spectroscopic characterization is essential for the unequivocal identification of any impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of this compound is achieved through 1H and 13C NMR spectroscopy.

1H NMR (Typical Chemical Shifts, δ in ppm):

-

1.30-1.60 (m, 10H): Protons of the cyclohexane ring.

-

2.20-2.40 (s, 2H): Methylene protons adjacent to the carboxylic acid group.

-

2.40-2.60 (s, 2H): Methylene protons adjacent to the amide group.

-

5.50-7.50 (br s, 2H): Amide protons (-CONH2).

-

11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).

13C NMR (Typical Chemical Shifts, δ in ppm):

-

21.0-26.0: CH2 carbons of the cyclohexane ring.

-

34.0-38.0: CH2 carbons of the cyclohexane ring.

-

40.0-45.0: Quaternary carbon of the cyclohexane ring.

-

45.0-50.0: Methylene carbon adjacent to the carboxylic acid group.

-

50.0-55.0: Methylene carbon adjacent to the amide group.

-

170.0-175.0: Amide carbonyl carbon.

-

175.0-180.0: Carboxylic acid carbonyl carbon.

Conclusion

This compound is a critical process-related impurity in the synthesis of Gabapentin, arising from specific manufacturing routes where it serves as a key intermediate. It is not a product of Gabapentin degradation. A thorough understanding of its formation, coupled with robust process controls, effective purification strategies, and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of the final Gabapentin drug product. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively manage this impurity in the lifecycle of Gabapentin.

References

- 1. 1,1-环己烷二乙酸单酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]